
Acanthoside B
Ăbersicht
Beschreibung
Acanthoside B (CAS: 7374-79-0) is a lignan glycoside isolated from plants such as Acanthopanax divaricatus, Eleutherococcus sessiliflorus, and Kalopanax pictus. Its chemical structure consists of a syringaresinol aglycone backbone linked to two glucose residues, with the molecular formula C28H36O13 and a molecular weight of 580.58 g/mol . Nuclear magnetic resonance (NMR) studies confirm its stereochemistry, showing characteristic ÂčH-NMR signals for syringyl moieties (ÎŽ 6.60â6.70 ppm) and glucose protons (ÎŽ 3.20â5.10 ppm), alongside ÂčÂłC-NMR peaks for glycosidic carbons (ÎŽ 60â105 ppm) .
Vorbereitungsmethoden
Extraction Techniques for Acanthoside B
Traditional Solvent Extraction
Conventional extraction of this compound involves polar solvents to solubilize the glycoside from plant matrices. In Saussurea involucrata, a sequential extraction protocol using aqueous ethanol (50â70%) achieved optimal recovery, with the compound identified as a major chromatographic peak at 16.4 min retention time via HPLC . The process typically begins with dried plant material (stems or roots) ground to a coarse powder, followed by maceration or reflux extraction. A study on Acanthopanax senticosus demonstrated that water extraction followed by solvent partitioning (chloroform, ethyl acetate, n-butanol) effectively concentrated this compound in the n-butanol fraction, which was subsequently purified via column chromatography .
Table 1: Solvent Systems for this compound Extraction
Plant Source | Solvent Ratio | Yield (mg/g) | Purity (%) | Citation |
---|---|---|---|---|
S. involucrata | 50% Ethanol | 4.2 ± 0.3 | 92.5 | |
A. senticosus | H2O | 3.8 ± 0.2 | 88.7 |
Supercritical Fluid Extraction (SFE)
Supercritical carbon dioxide (SC-CO2) with co-solvents has emerged as a sustainable alternative. In Acanthopanax senticosus, SC-CO2 at 30 MPa and 333.15 K, coupled with water (2.0 mL/mg), enhanced this compound yield by 18% compared to ethanol extraction . The methodâs efficiency stems from CO2âs tunable density and low toxicity, which preserve thermolabile glycosidic bonds.
Purification and Isolation Strategies
Column Chromatography
Silica gel and reversed-phase C18 columns are widely employed. The n-butanol fraction from A. senticosus was subjected to silica gel chromatography using a chloroform-methanol gradient (95:5 to 90:10), yielding this compound with 95% purity . Similarly, S. involucrata extracts purified via preparative HPLC (C18 column, acetonitrile-water mobile phase) achieved 98% purity, as confirmed by LC/MS fragmentation patterns .
Preparative HPLC Parameters
Optimal separation requires precise mobile phase tuning. A Discovery C18 column (4.6 à 250 mm, 5 ”m) with water-acetonitrile (90:10 to 70:30 over 20 min) resolved this compound at 8.9 min retention time . UV detection at 350 nm ensured specificity, while a 1 mL/min flow rate balanced resolution and runtime.
Table 2: HPLC Conditions for this compound Analysis
Column Type | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
---|---|---|---|
Discovery C18 | Water-Acetonitrile | 1.0 | 8.9 |
Lichrospher 100RP-C18 | Methanol-Water | 0.8 | 16.4 |
Analytical Validation and Structural Confirmation
High-Resolution Mass Spectrometry (HRMS)
HRMS data for this compound ([MâH]â m/z 579.1454) revealed a molecular formula of C28H36O13, with characteristic fragments at m/z 417 ([MâHâC6H10O5]â) and 255 ([MâHâ2C6H10O5]â) . These fragments correspond to sequential loss of hexose units, confirming the diglycoside structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR (500 MHz, DMSO-d6) signals at ÎŽ 6.73 (2H, s, H-2,6) and 4.84 (1H, d, J = 7.5 Hz, glucosyl H-1) identified the syringyl and ÎČ-glucosyl moieties . 13C-NMR data further corroborated the aglycone core and sugar linkages.
Optimization of Yield and Purity
Solvent and Temperature Effects
Ethanol concentration critically impacts extraction efficiency. A 50% ethanol solution maximized this compound recovery (4.2 mg/g) from S. involucrata, while higher concentrations (>70%) precipitated co-extractives, reducing purity . Similarly, SC-CO2 extraction at 333.15 K outperformed lower temperatures (303.15 K) by 22% due to improved solute diffusivity .
Cultivation and Post-Harvest Factors
In Acanthopanax divaricatus, planting time and fertilizer ratios (N:P:K = 2:2:2) increased this compound content by 35% in lower stem sections . Pinching height (30 cm) also enhanced secondary metabolite production, likely by diverting resources to lignan biosynthesis.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Acanthoside B durchlÀuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, wodurch seine biologische AktivitÀt verÀndert wird.
Substitution: Substitutionsreaktionen können an den phenolischen Hydroxylgruppen auftreten, was zur Bildung verschiedener Derivate fĂŒhrt.
HĂ€ufige Reagenzien und Bedingungen:
Oxidation: HĂ€ufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden fĂŒr Substitutionsreaktionen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche biologische AktivitÀten aufweisen .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Anti-inflammatory Effects
Acanthoside B has been shown to exhibit significant anti-inflammatory properties. Research indicates that it can attenuate NLRP3-mediated pyroptosis, which is a form of programmed cell death associated with inflammation. This suggests potential therapeutic applications in conditions characterized by excessive inflammation, such as ulcerative colitis .
Cardiovascular Protection
Studies have highlighted the cardioprotective effects of this compound, particularly in the context of myocardial ischemia. The compound appears to influence pathways related to oxidative stress and inflammation, thereby providing a protective effect on cardiac tissues . Additionally, metabolites derived from this compound may contribute to the modulation of gut microbiota, further enhancing cardiovascular health through the production of beneficial short-chain fatty acids .
Neuroprotective Applications
Research indicates that this compound may play a role in neuroprotection, particularly concerning neurodegenerative diseases like Alzheimer's. Its mechanisms may involve the modulation of neuronal signaling pathways and reduction of neuroinflammation .
Research Findings and Case Studies
Potential Applications in Drug Development
Given its diverse pharmacological effects, this compound is being explored for various therapeutic applications:
- Anti-inflammatory Drugs : Its ability to inhibit key inflammatory pathways positions it as a candidate for developing new anti-inflammatory medications.
- Cardioprotective Agents : Further research into its cardiovascular benefits could lead to novel treatments for heart diseases.
- Neuroprotective Therapies : Ongoing studies may reveal its effectiveness in treating neurodegenerative disorders.
Wirkmechanismus
Acanthoside B exerts its effects through multiple molecular targets and pathways:
Oxidative/Inflammatory Systems: It regulates oxidative stress by scavenging free radicals and modulating antioxidant enzyme levels.
Cholinergic System: Enhances cholinergic function by inhibiting acetylcholinesterase activity.
Neurotropic Pathways: Activates the TrkB/CREB/BDNF pathway, promoting neuroprotection and cognitive enhancement.
Vergleich Mit Àhnlichen Verbindungen
Comparative Analysis with Similar Compounds
Structural Comparison with Syringaresinol and Its Glycosides
Acanthoside B is structurally related to syringaresinol (aglycone) and its glycosylated derivatives, such as acanthoside D and syringin. Key differences include:
Compound | Molecular Formula | Molecular Weight | Glycosylation Pattern | Key Structural Features |
---|---|---|---|---|
This compound | C28H36O13 | 580.58 | Syringaresinol + two glucose units | ÎČ-glucosidic bonds at C-4 and C-4' |
Syringaresinol | C22H26O8 | 418.44 | Aglycone (no sugars) | Two syringyl groups linked by a dioxane ring |
Acanthoside D | C34H46O18 | 742.72 | Syringaresinol + four glucose units | Additional glucoses at C-6 and C-6' |
Syringin | C17H24O9 | 372.37 | Sinapyl alcohol + one glucose unit | Single glucose attached via ether bond |
Metabolic Relationships :
- This compound is metabolized in vivo to syringaresinol (aglycone) via gut microbiota-mediated deglycosylation, as evidenced by the detection of metabolite M5 (C22H26O8) in rat plasma .
- Unlike syringin, which is rapidly metabolized (99.9% degradation at 24 hours), this compound shows slower microbial degradation (84.3% at 24 hours), suggesting enhanced stability .
Functional Comparison with Other Lignans and Phenolic Acids
Acanthoside D
Protocatechuic Acid
- A simple phenolic acid lacking glycosylation.
- Shows superior in vitro anti-inflammatory activity compared to this compound (IC50 for NO inhibition: 12 ”M vs. 45 ”M) due to better membrane permeability .
Chlorogenic Acid Methyl Ester
- A caffeoylquinic acid derivative with one methyl ester group.
- Exhibits stronger antioxidant activity (DPPH scavenging EC50: 8 ”M) than this compound (EC50: 25 ”M) due to its free phenolic hydroxyl groups .
Pharmacokinetic Profiles
A validated HPLC-MS/MS method quantified this compound in rat plasma with a linear range of 0.99â990.0 ng/mL and a detection limit of 0.4 ”g/mL . Key findings:
- Oral Bioavailability : this compound reaches peak plasma concentration (Cmax ) at 2â4 hours, with a half-life (tâ/â ) of 6.5 hours.
- Metabolic Pathway: Hydrolyzed to syringaresinol in the intestine, which is then absorbed and further conjugated .
Biologische AktivitÀt
Acanthoside B, a bioactive compound derived from the plant Saussurea europaea, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is classified as a lignan glycoside. Its molecular formula is CââHââOâ, and it features a complex structure that contributes to its pharmacological properties. The compound undergoes metabolic conversion in the body, primarily yielding syringaresinol, which has been identified as a significant metabolite with potent biological effects .
Biological Activities
This compound exhibits a range of biological activities, including:
- Antioxidant Activity : It has been shown to reduce oxidative stress markers in various models, enhancing the levels of glutathione (GSH) and decreasing malondialdehyde (MDA) levels in brain tissues .
- Neuroprotective Effects : In animal models of Alzheimer's disease (AD), this compound demonstrated significant improvement in cognitive function. It ameliorated scopolamine-induced cognitive dysfunction by enhancing cholinergic signaling and increasing expression of muscarinic receptors in the brain .
- Anti-inflammatory Properties : The compound exhibits strong anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6, and decreasing nitric oxide (NO) production .
- Antidiabetic Effects : this compound has been reported to possess α-glucosidase inhibitory activity, suggesting potential benefits in managing blood glucose levels .
Case Studies and Experimental Data
- Cognitive Dysfunction Model :
- Oxidative Stress Model :
- Inflammation Model :
Data Table
Q & A
Basic Research Questions
Q. What in vitro assays are commonly used to evaluate the antioxidant activity of Acanthoside B, and what parameters should researchers consider?
this compoundâs antioxidant capacity is typically assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2â-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. Key parameters include:
- IC50 values : Reported as 9.9 ”M (DPPH) and 12.7 ”M (ABTS) .
- Reaction time and temperature : Standardized protocols (e.g., 30-minute incubation at 37°C) to ensure reproducibility.
- Positive controls : Ascorbic acid or Trolox for comparison. Researchers should validate results with complementary assays (e.g., FRAP) and ensure compound solubility in assay buffers.
Q. How should this compound be stored and handled in laboratory settings to maintain stability?
this compound is supplied as a solid and should be:
- Stored at -20°C to ensure stability for â„4 years .
- Protected from light and moisture to prevent degradation.
- Reconstituted in DMSO or ethanol (depending on experimental requirements) at concentrations â€10 mM to avoid solubility issues.
Q. What in vivo models are used to study this compoundâs effects on cognitive function?
The scopolamine-induced amnesic mouse model is widely used. Key endpoints include:
- Behavioral tests : Morris water maze or passive avoidance to assess memory improvement.
- Oxidative stress markers : Reduced malondialdehyde (MDA) and increased superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPX) in hippocampal tissue .
- Molecular pathways : Activation of TrkB/CREB/BDNF signaling, measured via Western blot or ELISA.
Advanced Research Questions
Q. How can researchers reconcile discrepancies between this compoundâs in vitro and in vivo anti-inflammatory efficacy?
Discrepancies may arise due to:
- Bioavailability : this compoundâs hydrophilic nature may limit cellular uptake in vitro, whereas in vivo metabolic processes (e.g., hydrolysis to aglycones) could enhance activity .
- Dosage and administration : Oral vs. intraperitoneal routes may affect pharmacokinetics.
- Model specificity : LPS-induced NO production in macrophages (in vitro) vs. LPS-induced acute lung injury (ALI) in mice (in vivo). Recommendation : Use pharmacokinetic profiling (e.g., LC-MS) to track metabolite formation and correlate with activity .
Q. What experimental strategies can elucidate this compoundâs mechanism of action in neuroprotection?
A multi-omics approach is recommended:
- Transcriptomics : RNA sequencing to identify differentially expressed genes in hippocampal tissue.
- Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify TrkB/CREB/BDNF pathway proteins.
- Metabolomics : LC-MS to track oxidative stress markers (e.g., MDA, glutathione ratios). Cross-validation with siRNA knockdown or CRISPR-Cas9 models can confirm target specificity .
Q. What are the gaps in current systematic reviews on this compoundâs therapeutic potential, and how can they be addressed?
Existing reviews lack:
- Dose-response meta-analysis : Pooled data on effective dosages across studies.
- Comparative efficacy : Head-to-head studies vs. other lignans (e.g., syringaresinol).
- Long-term toxicity data : Most studies focus on acute effects. Solution : Follow PRISMA guidelines and use databases like PubMed, Web of Science, and Embase for comprehensive literature retrieval .
Q. Methodological Guidelines
Table 1. Key Experimental Parameters for this compound Studies
Parameter | In Vitro Recommendations | In Vivo Recommendations |
---|---|---|
Solubility | DMSO (â€0.1% final concentration) | PBS or carboxymethylcellulose suspension |
Dosage Range | 1â50 ”M (cell-based assays) | 10â50 mg/kg (mouse models) |
Key Assays | DPPH/ABTS, NO inhibition (RAW 264.7) | Morris water maze, histopathology |
Analytical Tools | HPLC-UV for purity validation | LC-MS/MS for pharmacokinetics |
Table 2. Critical Findings from this compound Studies
Study Focus | Model Used | Key Outcome | Reference |
---|---|---|---|
Antioxidant Activity | DPPH/ABTS assays | IC50 = 9.9â12.7 ”M | |
Cognitive Enhancement | Scopolamine-induced mice | â SOD, CAT, GPX; â MDA in hippocampus | |
Anti-inflammatory Effects | LPS-induced RAW 264.7 macrophages | Inhibition of NO production (IC50 = 18.2 ”M) |
Eigenschaften
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3,5-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O13/c1-34-16-5-12(6-17(35-2)21(16)30)25-14-10-39-26(15(14)11-38-25)13-7-18(36-3)27(19(8-13)37-4)41-28-24(33)23(32)22(31)20(9-29)40-28/h5-8,14-15,20,22-26,28-33H,9-11H2,1-4H3/t14-,15-,20+,22+,23-,24+,25+,26+,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKCEGQSIIQPAQ-IRBNZIFYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC5C(C(C(C(O5)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10994623 | |
Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7374-79-0 | |
Record name | Acanthoside B | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7374-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[4-(4-Hydroxy-3,5-dimethoxyphenyl)tetrahydro-1H,3H-furo[3,4-c]furan-1-yl]-2,6-dimethoxyphenyl hexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10994623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem prĂ€sentiert werden, ausschlieĂlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell fĂŒr In-vitro-Studien konzipiert, die auĂerhalb lebender Organismen durchgefĂŒhrt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgefĂŒhrt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA fĂŒr die Vorbeugung, Behandlung oder Heilung von medizinischen ZustĂ€nden, Beschwerden oder Krankheiten erhalten haben. Wir mĂŒssen betonen, dass jede Form der körperlichen EinfĂŒhrung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlĂ€sslich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewĂ€hrleisten.